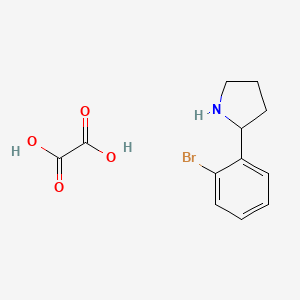

2-(2-bromophenyl)pyrrolidine;oxalic acid

Descripción

2-(2-Bromophenyl)pyrrolidine;oxalic acid is a pyrrolidine derivative in which the pyrrolidine ring is substituted with a 2-bromophenyl group at the 2-position, paired with oxalic acid (HOOCCOOH) as a counterion. The molecular formula of the pyrrolidine moiety is C₁₀H₁₂BrN (CAS 129540-24-5), while oxalic acid (CAS 144-62-7) is a dicarboxylic acid widely used in chemical synthesis and pharmaceutical salt formation .

Propiedades

Fórmula molecular |

C12H14BrNO4 |

|---|---|

Peso molecular |

316.15 g/mol |

Nombre IUPAC |

2-(2-bromophenyl)pyrrolidine;oxalic acid |

InChI |

InChI=1S/C10H12BrN.C2H2O4/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;3-1(4)2(5)6/h1-2,4-5,10,12H,3,6-7H2;(H,3,4)(H,5,6) |

Clave InChI |

FEMOLMPWLQRZSS-UHFFFAOYSA-N |

SMILES canónico |

C1CC(NC1)C2=CC=CC=C2Br.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)pyrrolidine typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method is the reductive amination of 2-bromobenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is carried out in methanol at low temperatures, followed by purification through chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-(2-bromophenyl)pyrrolidine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using techniques such as recrystallization and distillation.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

- Substituted phenyl derivatives

- Oxidized or reduced pyrrolidine derivatives

- Cyclized heterocyclic compounds

Aplicaciones Científicas De Investigación

Chemistry: 2-(2-Bromophenyl)pyrrolidine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of inhibitors for enzymes such as cyclophilins, which are involved in cell division and disease regulation. It is being studied for its potential in treating cancer and inflammatory diseases .

Industry: In the industrial sector, 2-(2-bromophenyl)pyrrolidine is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-bromophenyl)pyrrolidine involves its interaction with specific molecular targets, such as cyclophilins. The brominated phenyl group binds to the active site of cyclophilin A, inhibiting its activity and preventing ATP binding. This inhibition leads to the disruption of cell division and has potential therapeutic applications in cancer treatment .

Comparación Con Compuestos Similares

Structural Analogues

The following table summarizes key structural and physicochemical differences between 2-(2-bromophenyl)pyrrolidine;oxalic acid and related compounds:

Key Differences

Oxalic acid as a counterion enhances solubility and stability, unlike neutral analogs such as 3-(2-bromophenyl)pyrrolidine .

1,4-Dihydropyridine (1,4-DHP) derivatives (e.g., compound 36) exhibit distinct pharmacological profiles due to their planar aromatic systems, unlike the non-aromatic pyrrolidine core here .

Synthetic Utility :

- Oxalic acid improves reaction yields in polyketide biosynthesis compared to acetic acid, suggesting its advantage in specific synthetic pathways .

- Palladium-catalyzed reactions with 2-bromophenyl substrates face challenges (e.g., low yields with 2-(2-bromophenyl)-1,3-dioxalane), highlighting the sensitivity of bromophenyl-pyrrolidine derivatives to reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.